molecular formula C19H18O3S B2675960 Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate CAS No. 201014-93-9

Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2675960
CAS No.: 201014-93-9
M. Wt: 326.41
InChI Key: BHYFWNWVIRKSLU-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a naphthalene ring and a trimethylbenzenesulfonate group

Properties

IUPAC Name

naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3S/c1-13-11-14(2)19(15(3)12-13)23(20,21)22-18-10-6-8-16-7-4-5-9-17(16)18/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYFWNWVIRKSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of naphthalen-1-ol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Naphthalen-1-ol+2,4,6-trimethylbenzenesulfonyl chlorideNaphthalen-1-yl 2,4,6-trimethylbenzenesulfonate+HCl\text{Naphthalen-1-ol} + \text{2,4,6-trimethylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Naphthalen-1-ol+2,4,6-trimethylbenzenesulfonyl chloride→Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonate group can undergo oxidation to form sulfone derivatives. For example, treatment with hydrogen peroxide or potassium permanganate under acidic conditions converts the sulfonate to a sulfone, though specific data for this compound requires extrapolation from analogous sulfonates .

Reagent Conditions Product
H<sub>2</sub>O<sub>2</sub>/H<sup>+</sup>50–80°C, 6–12 hrsSulfone derivative

Reduction Reactions

Reagent Conditions Product
LiAlH<sub>4</sub>THF, 0°C, 2 hrsSulfinate intermediate

Electrophilic Substitution

Reaction Reagents/Conditions Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C1-Nitro-naphthalene derivative
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>, 60°C1-Chloro-naphthalene derivative

Nucleophilic Aromatic Substitution

The sulfonate group acts as a leaving group in nucleophilic substitution reactions. For example, treatment with alkoxide ions displaces the sulfonate, forming ether derivatives .

Nucleophile Conditions Product
NaOMeDMF, 80°C, 4 hrsMethoxy-naphthalene

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes desulfonation, regenerating naphthalene and releasing sulfur trioxide (SO<sub>3</sub>) .

Conditions Products
200°C, inert atmosphereNaphthalene + SO<sub>3</sub>

Key Research Findings

  • Steric Effects : The 2,4,6-trimethylbenzene group hinders reactions at the sulfonate’s para position, directing substitutions to the naphthalene ring’s α-position .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions .

  • Thermal Stability : Decomposition above 200°C limits high-temperature applications but enables controlled desulfonation .

Scientific Research Applications

Organic Synthesis

Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate serves as a valuable intermediate in the synthesis of complex organic molecules. Its sulfonate group facilitates various substitution reactions, leading to the formation of diverse naphthalene derivatives with functional groups tailored for specific applications. The compound can also participate in oxidation and reduction reactions, yielding products such as naphthoquinones and reduced forms of the naphthalene ring .

Key Reactions Involving this compound:

Reaction TypeProducts Formed
SubstitutionNaphthalen-1-yl derivatives
OxidationNaphthoquinones
ReductionDihydronaphthalenes

Materials Science

In materials science, this compound has been utilized in the development of novel materials with specific properties. Notably, it has applications in creating photochromic materials that change color upon exposure to light. This property is particularly useful in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.

Biological Research

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Recent studies have shown that derivatives containing naphthalene structures exhibit significant activity against various cancer cell lines. For instance, compounds synthesized from naphthalene sulfonates have demonstrated promising results in inducing apoptosis in breast cancer cells at specific concentrations .

CompoundCell LineConcentration (µM)Activity Observed
K6MCF-717.5Significant apoptosis
K8MCF-717Significant apoptosis
K10MDA-MB-23119Significant apoptosis

Industrial Applications

In industrial settings, this compound is employed as a reagent in various chemical processes. Its ability to act as a sulfonating agent makes it useful in the production of specialty chemicals and surfactants. Additionally, its role as a precursor in synthesizing other functionalized compounds enhances its utility across different sectors .

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate depends on its specific application. In organic synthesis, it acts as a sulfonate ester, facilitating nucleophilic substitution reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonate: Another sulfonate ester with a similar structure but different substitution pattern.

    Benzene-1,3,5-trisulfonate: A sulfonate ester with three sulfonate groups attached to a benzene ring.

    Toluene-4-sulfonate: A sulfonate ester with a single sulfonate group attached to a toluene ring.

Uniqueness

Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of both a naphthalene ring and a trimethylbenzenesulfonate group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Biological Activity

Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

This compound is synthesized by reacting naphthalen-1-ol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis:

Naphthalen 1 ol+2 4 6 trimethylbenzenesulfonyl chlorideNaphthalen 1 yl 2 4 6 trimethylbenzenesulfonate+HCl\text{Naphthalen 1 ol}+\text{2 4 6 trimethylbenzenesulfonyl chloride}\rightarrow \text{Naphthalen 1 yl 2 4 6 trimethylbenzenesulfonate}+\text{HCl}

Antimicrobial Properties

Research indicates that naphthalene derivatives exhibit notable antimicrobial activities. For instance, studies have shown that compounds with naphthalene structures can inhibit various bacterial strains. A study by Korkmaz et al. (2022) highlighted the effectiveness of naphthalene-sulfonate structures against specific pathogens, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of naphthalenesulfonates has garnered attention in recent years. In a study evaluating sulfonyl derivatives of naturally occurring compounds, several naphthalene derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, compounds derived from naphthalene exhibited IC50 values ranging from 17 µM to 28.5 µM in these cell lines, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve interactions with cellular components that lead to apoptosis in cancer cells. The exact molecular targets remain under investigation; however, it is hypothesized that the sulfonate group plays a crucial role in mediating these interactions .

Case Study 1: Anticancer Activity

In a recent study focused on the synthesis and evaluation of naphthalene-sulfonate derivatives, researchers found that specific modifications to the naphthalene scaffold enhanced its anticancer properties. The study utilized flow cytometry to analyze apoptosis induction in treated MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers following treatment with selected sulfonyl derivatives .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial efficacy of naphthalene-sulfonate derivatives against various bacterial strains. The study employed disc diffusion methods to assess inhibition zones and found that certain derivatives significantly inhibited growth compared to controls. This suggests that structural modifications can enhance antimicrobial activity .

Summary of Findings

Property Details
Antimicrobial Activity Effective against various bacterial strains; potential for new antibiotics .
Anticancer Activity Significant cytotoxicity observed in MCF-7 and MDA-MB-231 cell lines; IC50 values between 17 µM and 28.5 µM .
Mechanism Likely involves apoptosis induction; further studies needed for precise targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using a biphasic system (e.g., 1:1 tetrahydrofuran/water with K₂CO₃) to enhance regioselectivity and reduce reaction time. This approach minimizes side reactions and simplifies purification by leveraging phase separation . Key steps include slow addition of the nucleophile (e.g., naphthalen-1-ol) to 2,4,6-trimethylbenzenesulfonyl chloride under controlled pH and temperature.

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this sulfonate ester?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) provides precise bond-length and angle measurements. For example, S=O bonds typically measure ~1.42 Å, while S–O–C angles range from 102° to 119°, confirming gauche-oriented aromatic rings. Data refinement using software like SHELXL with R1 < 0.05 ensures accuracy .

Q. What spectroscopic techniques are critical for characterizing non-covalent interactions in this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies S=O stretching vibrations (~1350–1150 cm⁻¹), while nuclear magnetic resonance (¹H/¹³C NMR) reveals steric effects from methyl groups (e.g., upfield shifts for ortho-methyl protons). Raman spectroscopy and Hirshfeld surface analysis further quantify π-π stacking and C–H···O interactions in crystal lattices .

Advanced Research Questions

Q. How do substituents on the naphthalene ring influence regioselective S–O vs. C–O bond cleavage during nucleophilic substitution?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the naphthalene ring favor S–O cleavage via transition-state stabilization, producing sulfonamides. In contrast, electron-donating groups (e.g., methyl) promote C–O cleavage, yielding aryl amines. Computational studies (DFT) and kinetic isotope effects validate the proposed SNAr mechanism .

Q. What role does this sulfonate ester play in designing organic nonlinear optical (NLO) crystals for terahertz generation?

  • Methodological Answer : As a counterion in stilbazolium salts (e.g., DSTMS), the 2,4,6-trimethylbenzenesulfonate anion enhances hyperpolarizability and thermal stability. Crystal engineering via slow solvent evaporation (methanol) optimizes π-π stacking and dipole alignment, achieving electro-optic coefficients >100 pm/V and bandgaps ~2.28 eV .

Q. Can this compound serve as a thermo-responsive ionic liquid (IL) in forward osmosis desalination?

  • Methodological Answer : When paired with tetrabutylammonium cations, it forms ILs with lower critical solution temperatures (LCST). These ILs enable energy-efficient draw recovery via temperature-triggered phase separation, achieving water fluxes >15 L·m⁻²·h⁻¹ and salt rejection >98% in seawater desalination .

Q. How do non-classical C–H···O interactions dictate supramolecular assembly in its crystalline state?

  • Methodological Answer : SC-XRD reveals centrosymmetric dimers stabilized by O···N (3.08 Å) and π-π interactions (3.72 Å interplanar distance). Molecular dynamics simulations and electron density maps (QTAIM) confirm weak H-bonding networks (~2.5–3.0 Å), which direct lamellar packing along the crystallographic b-axis .

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